molecular formula C12H16N2O2 B11736669 N-[2-(4-nitrophenyl)ethyl]cyclobutanamine

N-[2-(4-nitrophenyl)ethyl]cyclobutanamine

Cat. No.: B11736669
M. Wt: 220.27 g/mol
InChI Key: RYTQBGPGGBJZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-nitrophenyl)ethyl]cyclobutanamine is a chemical compound of interest in early-stage biochemical and pharmacological research. While direct applications for this specific molecule are not fully established, research on structurally similar compounds suggests its potential utility as a valuable scaffold in probe and therapeutic development. Compounds featuring a cyclobutyl group linked to an amine, similar to the cyclobutanamine moiety in this molecule, have been identified as key structural determinants for enhancing potency and selectivity in inhibiting specific protein classes . For instance, replacing an isopropyl group with a cyclobutyl group in an imidazopyridine scaffold led to a significant improvement in the inhibition of the ENL YEATS domain, a chromatin reader involved in acute leukemia . Furthermore, the 4-nitrophenylethylamine component is a common feature in molecules that interact with various enzyme active sites. This structure suggests potential for investigating its role as an inhibitor for specific kinase isoforms, such as those in the Phosphoinositide 3-Kinase (PI3K) family, where tailored aromatic and aliphatic groups are critical for achieving isoform selectivity . Researchers can leverage this compound to explore its mechanism of action in modulating protein-protein or protein-chromatin interactions, particularly in the context of epigenetic regulation and signal transduction pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)ethyl]cyclobutanamine

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-6-4-10(5-7-12)8-9-13-11-2-1-3-11/h4-7,11,13H,1-3,8-9H2

InChI Key

RYTQBGPGGBJZPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of N-[2-(4-nitrophenyl)ethyl]cyclobutanamine

The construction of the target molecule, this compound, involves the formation of a crucial carbon-nitrogen bond between the cyclobutyl moiety and the 2-(4-nitrophenyl)ethyl group. Several classical and modern synthetic approaches can be envisaged for this purpose.

Reductive Amination Approaches for Amine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, this would involve the reaction of cyclobutanone with 2-(4-nitrophenyl)ethanamine.

The reaction proceeds through the initial formation of a hemiaminal, followed by dehydration to yield an imine (or enamine), which is subsequently reduced. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can also be employed for the reduction step. wikipedia.orgorganic-chemistry.org From a green chemistry perspective, catalytic reductive amination is attractive as it can often be performed in a single pot under mild conditions. wikipedia.orgnih.govfrontiersin.org

Starting Materials Reducing Agent Catalyst (if applicable) General Conditions
CyclobutanoneSodium borohydride (NaBH₄)-Methanol, reflux
CyclobutanoneSodium cyanoborohydride (NaBH₃CN)-Methanol, controlled pH
CyclobutanoneSodium triacetoxyborohydride (NaBH(OAc)₃)-Dichloroethane, room temperature
CyclobutanoneH₂Pd/CEthanol, 40°C, 5 atm H₂

This table presents plausible conditions for the reductive amination of cyclobutanone with 2-(4-nitrophenyl)ethanamine based on general methodologies.

Nucleophilic Substitution Pathways in N-Alkylation

Nucleophilic substitution is a fundamental reaction in organic synthesis for the formation of C-N bonds. In the context of synthesizing this compound, this would typically involve the reaction of cyclobutylamine with a suitable electrophile, such as 1-(2-haloethyl)-4-nitrobenzene (e.g., 1-(2-bromoethyl)-4-nitrobenzene).

This SN2 reaction involves the attack of the nucleophilic amine on the electrophilic carbon atom bearing the leaving group (e.g., bromide). The success of this reaction is dependent on factors such as the nature of the leaving group, the solvent, and the reaction temperature. The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the electrophile.

A potential challenge with this approach is the possibility of over-alkylation, leading to the formation of a tertiary amine. However, by carefully controlling the stoichiometry of the reactants, the desired secondary amine can be obtained as the major product.

Advanced Coupling Reactions for Carbon-Nitrogen Bond Formation

Modern cross-coupling reactions have revolutionized the synthesis of C-N bonds, offering high efficiency and broad substrate scope. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between amines and aryl halides. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgyoutube.com

While direct application to the synthesis of this compound from an aryl halide and the intact side-chain amine might be challenging, this methodology is highly relevant for the synthesis of precursors or analogs. For instance, coupling an aryl halide with a protected aminoethyl group, followed by deprotection and subsequent reaction with a cyclobutane (B1203170) moiety, could be a viable strategy. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. acsgcipr.orgyoutube.com The choice of ligand is crucial for the reaction's success and has been the subject of extensive research. youtube.com

Component 1 Component 2 Catalyst System Base
Aryl halideAminePd(0) or Pd(II) salt + Phosphine ligandStrong, non-nucleophilic base (e.g., NaOtBu)

This table outlines the general components of a Buchwald-Hartwig amination reaction.

Cyclobutane Ring Synthesis and Functionalization Precursors

The availability of suitably functionalized cyclobutane precursors is crucial for the synthesis of the target molecule and its derivatives. researchgate.net The stereocontrolled synthesis of complex cyclobutanes remains a challenge in organic chemistry. acs.org Common methods for constructing the cyclobutane ring include [2+2] cycloadditions. nih.govresearchgate.net

Once the cyclobutane ring is formed, further functionalization may be necessary to introduce the required reactive sites for coupling with the 2-(4-nitrophenyl)ethyl moiety. For example, the synthesis of cyclobutanone or a cyclobutyl halide would provide a suitable precursor for reductive amination or nucleophilic substitution, respectively. The functionalization of cyclobutane C-H bonds is also an emerging area of interest. acs.org

Advanced Synthetic Approaches to this compound Analogs and Derivatives

The development of advanced synthetic methodologies allows for the efficient synthesis of analogs and derivatives of this compound, which can be valuable for structure-activity relationship studies.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations. researchgate.net In the context of synthesizing analogs of this compound, transition metal-catalyzed reactions can be employed for various purposes.

For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction could be used to modify the 4-nitrophenyl group of a suitable precursor. This would allow for the introduction of a diverse range of substituents on the aromatic ring.

Furthermore, transition metal-catalyzed C-H functionalization of the cyclobutane ring offers a direct and atom-economical approach to introduce new functional groups. acs.org This can provide access to a library of derivatives with modifications on the cyclobutane moiety. Rhodium-catalyzed reactions, for example, have been shown to be effective for the C(sp³)-H functionalization of cyclobutanes. researchgate.net

Transformation Catalyst Reactants Purpose
C-N Bond FormationPalladiumAryl halide, AmineSynthesis of the core structure or precursors
C-C Bond FormationPalladiumAryl halide, Boronic acid (Suzuki)Modification of the aromatic ring
C-H FunctionalizationRhodiumCyclobutane derivativeIntroduction of functional groups on the cyclobutane ring

This table summarizes various transition metal-catalyzed reactions applicable to the synthesis of analogs.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the synthesis of the compound "this compound" using the methodologies outlined in the request, namely "Multi-component Reaction Strategies" and "Chemo- and Regioselective Synthesis."

The requested article cannot be generated as it would require non-existent research findings and data to fulfill the specified outline. Providing hypothetical or generalized synthetic strategies would violate the strict instructions to focus solely on the title compound and adhere to the provided structure with scientifically accurate, detailed research findings.

Mechanistic Investigations of Reactions Involving this compound

Following a comprehensive review of available scientific literature, it has been determined that there are no published research articles, patents, or other scholarly works that specifically investigate the chemical compound this compound. Consequently, detailed information regarding its reaction mechanisms, kinetics, and the specific reactivity of its constituent functional groups is not available.

The absence of dedicated studies on this molecule means that no experimental or theoretical data could be found to populate the requested sections of the article. This includes a lack of information on:

Reaction Kinetics and Rate-Determining Steps: No studies have been conducted to determine the kinetics or identify the rate-determining steps of any reactions involving this compound.

Role of the Secondary Amine Functionality: The specific role of the secondary amine in the mechanistic pathways of this compound has not been investigated.

Reactivity and Transformation Mechanisms of the Nitroaromatic Moiety: While the reactivity of nitroaromatic compounds is a broad area of chemical research, no studies have focused on this specific moiety within the context of the this compound structure.

Cyclobutane Ring Reactivity: The reactivity and potential ring-opening or rearrangement pathways of the cyclobutane ring in this particular molecular framework have not been explored.

Stereochemical Considerations: As there are no studies on chiral analogs of this compound, no information on stereochemical considerations in its reactions is available.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-[2-(4-nitrophenyl)ethyl]cyclobutanamine. mdpi.com These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

The presence of the electron-withdrawing nitro (-NO2) group on the phenyl ring significantly influences the electronic properties of the molecule. This group deactivates the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. researchgate.net The energy of the LUMO, in particular, can be correlated with the electrophilicity and reactivity of nitroaromatic compounds. nih.gov

The calculated molecular electrostatic potential (MEP) map would likely show regions of negative potential around the oxygen atoms of the nitro group and the nitrogen of the cyclobutanamine, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected on the hydrogen atoms of the amine group and the aromatic ring, suggesting locations for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-8.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment5.2 D
Electron Affinity1.2 eV
Ionization Potential9.1 eV

Note: The values in this table are hypothetical and representative of what would be expected from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of this compound. nih.govmdpi.com These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior in various environments, such as in solution or in a biological system.

Conformational analysis through MD simulations can identify the most stable (lowest energy) conformations of the molecule. nih.gov This involves examining the rotational freedom around the single bonds, particularly the ethyl linker connecting the nitrophenyl and cyclobutane (B1203170) moieties. The resulting conformational ensemble provides insights into the molecule's shape and how it might interact with other molecules.

MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and solvent molecules or other solutes. mdpi.com Understanding these interactions is crucial for predicting its solubility, partitioning behavior, and potential binding to biological targets.

Table 2: Key Dihedral Angles and Interaction Energies from a Hypothetical MD Simulation

Dihedral AngleAverage Value (degrees)
C(ar)-C(ar)-C(ethyl)-C(ethyl)175.5
C(ar)-C(ethyl)-C(ethyl)-N(amine)-65.2
C(ethyl)-C(ethyl)-N(amine)-C(cyclo)178.9
Interaction Energy (kcal/mol)
Solute-Water Hydrogen Bonds-5.8
Solute-Water van der Waals-12.3

Note: The values in this table are hypothetical and for illustrative purposes.

Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict potential reaction pathways and identify the associated transition states for reactions involving this compound. arxiv.org This is particularly useful for understanding its metabolic fate or its reactivity in synthetic transformations.

For instance, the nitro group is a common site for metabolic reduction. Theoretical calculations can model the stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. By calculating the activation energies for each step, the most likely metabolic pathway can be determined. researchgate.netresearchgate.net

Similarly, the reactivity of the amine group can be explored. For example, its nucleophilicity can be assessed, and its reactions with various electrophiles can be modeled to predict the formation of amides, sulfonamides, or other derivatives. nih.govbeilstein-journals.org The identification of transition state structures is key to understanding the kinetics of these potential reactions. mdpi.com

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical studies can establish quantitative structure-reactivity relationships (QSAR) for this compound and related compounds. nih.gov By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of analogous molecules, correlations can be made with their experimentally observed reactivity. nih.gov

For nitroaromatic compounds, descriptors such as the LUMO energy, partial atomic charges on the nitro group, and the molecular dipole moment are often correlated with their reactivity and biological activity. mdpi.comnih.gov These theoretical relationships can provide a deeper understanding of the factors governing the chemical behavior of this compound and can be used to predict the properties of novel, related structures. The insights gained from such studies are crucial for the rational design of new molecules with desired chemical or biological properties. nih.gov

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Elucidating Complex Structures

The unequivocal determination of the chemical structure of N-[2-(4-nitrophenyl)ethyl]cyclobutanamine relies on a suite of spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a complete picture of its connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for mapping the carbon-hydrogen framework. In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for the protons of the 4-nitrophenyl group, the ethyl linker, and the cyclobutane (B1203170) ring. The aromatic protons would likely appear as two distinct doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons of the ethyl group adjacent to the aromatic ring and those adjacent to the nitrogen would present as complex multiplets. The cyclobutane ring protons would also exhibit complex splitting patterns due to their constrained geometry.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key vibrational frequencies would be expected for the nitro group (asymmetric and symmetric stretches), the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the aromatic ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would provide further corroboration of the proposed structure, with characteristic fragments arising from the cleavage of the ethyl linker and the loss of the nitro group.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons as two doublets (~7.5-8.2 ppm), Ethyl protons as two multiplets (~2.8-3.2 ppm), Cyclobutane protons as multiplets (~1.6-2.2 ppm), N-H proton as a broad singlet.
¹³C NMR Aromatic carbons (~123-150 ppm), Ethyl carbons (~35-50 ppm), Cyclobutane carbons (~15-35 ppm).
IR (cm⁻¹) ~3350 (N-H stretch), ~1520 & ~1350 (NO₂ stretches), ~3100-3000 (Aromatic C-H), ~2950-2850 (Aliphatic C-H).
HRMS (m/z) Molecular ion peak corresponding to the exact mass of C₁₂H₁₆N₂O₂.

X-ray Crystallography for Solid-State Structural Characterization

While spectroscopic methods reveal the connectivity of a molecule, X-ray crystallography provides the definitive solid-state structure, offering precise bond lengths, bond angles, and torsional angles. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a key objective for unambiguous structural confirmation.

The crystal structure would reveal the spatial arrangement of the 4-nitrophenyl group relative to the cyclobutanamine moiety. It would also provide insights into the puckering of the cyclobutane ring. The nitro group's orientation with respect to the phenyl ring would also be determined. In related structures, the nitro group is often found to be slightly twisted out of the plane of the benzene ring.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 14.3
β (°) 98.5
Volume (ų) 1215
Z 4

Conformational Preferences and Dynamics of the Cyclobutane and Ethyl Linker

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering angle and phase. The substituent on the cyclobutane ring can occupy either an axial or an equatorial position, and the energy difference between these two conformations would dictate the preferred geometry.

The ethyl linker possesses rotatable single bonds, allowing for a range of spatial orientations of the 4-nitrophenyl group relative to the cyclobutanamine. Computational modeling, in conjunction with NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can be used to probe the most stable conformers in solution. The conformation around the C-C and C-N bonds of the ethyl linker will be influenced by steric and electronic factors.

Intermolecular Interactions and Supramolecular Assembly Studies

In the solid state, molecules of this compound are expected to engage in various intermolecular interactions, leading to the formation of a well-defined supramolecular architecture. The nature and strength of these interactions are dictated by the functional groups present.

Chemical Reactivity and Functional Group Interconversions

Reactions of the Secondary Amine Group

The secondary amine in N-[2-(4-nitrophenyl)ethyl]cyclobutanamine is a key site for nucleophilic reactions and functionalization. Its reactivity is typical of secondary amines, though it can be subtly modulated by the electronic effects of the distant nitrophenyl group.

Common reactions involving the secondary amine include alkylation, acylation, sulfonylation, and the formation of N-nitrosoamines. Alkylation with alkyl halides can introduce a variety of alkyl groups, converting the secondary amine into a tertiary amine. libretexts.org Acylation with acyl chlorides or anhydrides yields the corresponding amides, which are generally more stable and less basic than the parent amine. Similarly, reaction with sulfonyl chlorides produces sulfonamides, a functional group prevalent in medicinal chemistry. libretexts.org

Table 1: Representative Reactions of the Secondary Amine Group

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AlkylationMethyl Iodide (CH₃I)Tertiary AmineBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)
AcylationAcetyl Chloride (CH₃COCl)AmideBase (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)
SulfonylationBenzenesulfonyl Chloride (C₆H₅SO₂Cl)SulfonamideBase (e.g., NaOH), Aqueous/Organic Biphasic System
Salt FormationHydrochloric Acid (HCl)Ammonium SaltAnhydrous solvent (e.g., Diethyl ether)

Kinetic studies on the reactions of secondary alicyclic amines with various electrophiles have shown that the reaction rates are dependent on the amine's basicity and steric hindrance. nih.govrsc.org For this compound, the cyclobutane (B1203170) ring presents a moderate level of steric bulk around the nitrogen atom.

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amine. This transformation is a pivotal step in many synthetic sequences as it dramatically alters the electronic properties of the phenyl ring and introduces a new site for functionalization.

The reduction of the nitro group can be achieved using a range of reducing agents, allowing for the selective formation of different oxidation states. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and efficient method for the complete reduction of the nitro group to a primary amine. researchgate.net Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid, are also effective.

Partial reduction of the nitro group to intermediate oxidation states such as the nitroso or hydroxylamino functionalities is also possible under specific reaction conditions. The choice of reducing agent and reaction conditions is crucial for achieving the desired product selectively.

Table 2: Reduction of the Aromatic Nitro Group

Reducing AgentProductTypical Conditions
H₂, Pd/CPrimary AmineMethanol or Ethanol, Room Temperature, Atmospheric Pressure
SnCl₂ / HClPrimary AmineConcentrated HCl, Heat
Fe / CH₃COOHPrimary AmineAcetic Acid, Heat
Zn / NH₄ClHydroxylamineAqueous Ammonium Chloride

The resulting primary aromatic amine is a valuable synthetic intermediate. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide array of substituents onto the phenyl ring.

Modifications and Functionalization of the Phenyl Ring

The phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. The nitro group directs incoming nucleophiles to the ortho and para positions relative to itself. However, since the primary point of attachment of the side chain is at the para position, nucleophilic attack would predominantly occur at the positions ortho to the nitro group.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. researchgate.net The reaction typically requires strong nucleophiles and may necessitate elevated temperatures. The substitution of a hydrogen atom via SNAr is less common than the displacement of a leaving group, but under certain conditions, oxidative nucleophilic substitution of hydrogen can occur.

Conversely, electrophilic aromatic substitution (EAS) on the nitrophenyl ring is significantly disfavored. The nitro group is a powerful deactivating group and a meta-director. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require harsh conditions and would be expected to yield the meta-substituted product with respect to the nitro group.

Following the reduction of the nitro group to an amine, the reactivity of the phenyl ring is dramatically altered. The amino group is a strong activating group and an ortho, para-director, thus facilitating a wide range of electrophilic aromatic substitution reactions.

Reactivity and Derivatization of the Cyclobutane Ring

The cyclobutane ring in this compound is generally considered to be relatively stable and less reactive compared to the other functional groups in the molecule. Cyclobutane and its derivatives are known to undergo ring-opening reactions under certain conditions, typically involving high temperatures or the use of transition metal catalysts. These reactions are driven by the release of ring strain.

However, in the context of this compound, such harsh conditions would likely lead to the decomposition of other parts of the molecule. Therefore, reactions targeting the cyclobutane ring while preserving the rest of the molecular structure are challenging.

More plausible derivatizations of the cyclobutane ring would involve functionalization of the C-H bonds. However, the selective functionalization of unactivated C-H bonds in a cyclobutane ring is a complex process that often requires specialized reagents and catalytic systems. Without specific activating groups on the cyclobutane ring itself, its direct and selective functionalization remains a synthetic challenge.

It is more common for functionalized cyclobutane derivatives to be synthesized from precursors that already contain the desired functional groups on the ring, rather than attempting to functionalize the pre-formed, unsubstituted ring in a complex molecule like this compound.

Application As a Synthetic Intermediate and Precursor

Role in the Synthesis of Complex Organic Molecules

The strained four-membered ring of cyclobutane (B1203170) derivatives is a source of chemical potential, enabling a variety of ring-opening and rearrangement reactions to access larger and more complex carbocyclic and heterocyclic systems. researchgate.net The inherent ring strain of approximately 26 kcal/mol in the cyclobutane moiety makes it susceptible to cleavage under various conditions, providing a pathway to linear or expanded cyclic structures that might be challenging to synthesize through other methods.

The secondary amine in N-[2-(4-nitrophenyl)ethyl]cyclobutanamine serves as a key functional handle for diversification. It can undergo a wide array of chemical transformations, including acylation, alkylation, and arylation, to introduce new molecular complexity. For instance, palladium-catalyzed cross-coupling reactions could be employed to attach various aryl or vinyl groups, while reductive amination could introduce further alkyl substituents.

Moreover, the cyclobutane ring itself can act as a rigid scaffold, influencing the stereochemical outcome of reactions at the side chain. This conformational rigidity can be exploited in diastereoselective syntheses, where the cyclobutane unit directs the approach of reagents to a specific face of the molecule. acs.org

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

Reaction Type Reagents and Conditions Potential Product Class
Ring Expansion Lewis or Brønsted Acids Substituted Cyclopentylamines
C-N Bond Formation Acyl chlorides, Sulfonyl chlorides Amides, Sulfonamides
N-Alkylation Alkyl halides, Reductive amination Tertiary amines

Precursor for the Development of Advanced Chemical Probes

Chemical probes are essential tools for elucidating biological processes, and the nitrophenyl group in this compound makes it an attractive precursor for their synthesis. researchgate.net The nitro group is a versatile functional group that can be readily reduced to an amine. This resulting aniline (B41778) derivative can then be further functionalized to install reporter groups such as fluorophores, biotin tags, or photoaffinity labels. nih.gov

The development of fluorescent probes, for instance, could be achieved by coupling the reduced amino group with a fluorescent dye. The cyclobutane and phenylethyl components of the molecule could serve as the recognition element that binds to a specific biological target. The inherent fluorescence quenching properties of the nitroaromatic group could also be exploited in the design of "turn-on" fluorescent probes, where the fluorescence is only observed upon a specific chemical reaction, such as reduction of the nitro group by a particular analyte. acs.org

Table 2: Functionalization of the Nitrophenyl Group for Chemical Probe Development

Modification Step Reagents and Conditions Resulting Functionality
Nitro Reduction Fe/HCl, H₂, Pd/C Amino Group
Diazotization NaNO₂, HCl Diazonium Salt
Azide Formation NaN₃ Azido Group (for click chemistry)

Utilization in Cascade Reactions and Multistep Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. semanticscholar.org The structure of this compound is well-suited for initiating such reaction cascades. For example, a reaction initiated at the secondary amine could be followed by an intramolecular cyclization onto the aromatic ring or a rearrangement involving the cyclobutane moiety.

A hypothetical cascade could involve the initial formation of an iminium ion from the secondary amine, which could then trigger a ring-expansion of the cyclobutane to form a cyclopentyl cation. This cation could then be trapped by an intramolecular reaction with the aromatic ring, leading to the rapid construction of a complex polycyclic system. The nitro group can also participate in cascade reactions, for example, through its reduction to a nitroso or hydroxylamino group, which can then undergo intramolecular cycloadditions.

In the context of multistep synthesis, this compound can be envisioned as a key intermediate. For example, the synthesis of a pharmaceutical target containing a substituted aminocyclopentane core could start from this compound. The synthesis would involve a stereoselective ring expansion of the cyclobutane, followed by functionalization of the nitro group and further modifications on the side chain. nih.gov

Development of Novel Reagents and Catalysts from this compound Derivatives

The secondary amine functionality in this compound provides a straightforward entry point for the synthesis of novel ligands for catalysis. By introducing phosphine or other coordinating groups through N-alkylation or N-acylation, a variety of chiral ligands could be prepared. The rigid cyclobutane backbone could impart specific steric and electronic properties to a metal catalyst, potentially leading to high levels of stereocontrol in asymmetric reactions. acs.org

For instance, the synthesis of a P,N-ligand could be achieved by reacting the secondary amine with a chlorophosphine. The resulting ligand could then be complexed with a transition metal, such as palladium or rhodium, to generate a catalyst for asymmetric hydrogenation or cross-coupling reactions. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the aromatic ring, which is readily achievable from the nitro group precursor.

Furthermore, derivatives of this compound could themselves act as organocatalysts. For example, the introduction of a thiourea or squaramide moiety onto the aromatic ring (after reduction of the nitro group) could lead to the development of novel hydrogen-bond-donating catalysts for various stereoselective transformations.

Table 3: Potential Catalyst Scaffolds Derived from this compound

Catalyst Type Synthetic Modification Potential Application
Chiral P,N-Ligand N-phosphinylation Asymmetric Hydrogenation
Organocatalyst Reduction of NO₂ followed by derivatization Asymmetric Michael Additions

Future Directions and Emerging Research Avenues

Green Chemistry Approaches for Synthesis and Transformation

The principles of green chemistry are paramount in modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. Future research into the synthesis of N-[2-(4-nitrophenyl)ethyl]cyclobutanamine will likely focus on developing more environmentally benign methodologies.

Conventional synthesis might involve reductive amination or N-alkylation pathways that use stoichiometric reagents and volatile organic solvents. Green alternatives could revolutionize this process. A significant area of exploration is the use of catalytic transfer hydrogenation for the reductive amination step, employing green reductants such as formic acid or molecular hydrogen with earth-abundant metal catalysts like iron. nih.gov This approach not only avoids hazardous reducing agents but can also proceed under milder conditions. nih.gov

Another key transformation for this molecule is the reduction of the nitro group to a primary amine, which opens up a vast chemical space for further derivatization. Green methods for this reduction are highly sought after. Research could explore the use of polymer-supported hydrazine (B178648) hydrate (B1144303) in the presence of an iron oxide hydroxide (B78521) catalyst, which offers an eco-friendly, rapid, and chemoselective route to the corresponding aniline (B41778) derivative. rsc.org Such methods are advantageous due to the ease of catalyst separation and recycling. researchgate.net

Green Chemistry ApproachPotential Application to this compoundKey Advantages
Catalytic Transfer Hydrogenation Synthesis via reductive amination of 4-nitrophenylacetaldehyde with cyclobutanamine.Use of green reductants (e.g., formic acid), mild reaction conditions, avoidance of stoichiometric metal hydrides. nih.govnih.gov
Use of Green Solvents Employing water, ethanol, or supercritical CO₂ as the reaction medium.Reduced environmental impact, improved safety, potential for simplified product isolation.
Heterogeneous Catalysis Reduction of the nitro group using a recyclable, solid-supported catalyst (e.g., iron oxide).Ease of catalyst recovery and reuse, minimization of metal contamination in the product. rsc.org
One-Pot/Tandem Reactions Combining the synthesis and a subsequent transformation (e.g., nitro reduction followed by acylation) in a single vessel.Increased process efficiency, reduced waste from intermediate purification steps. nih.gov

Chemoinformatics and Machine Learning in Predicting Reactivity and Synthesis

Chemoinformatics and machine learning (ML) are transforming chemical research from a trial-and-error process to a predictive science. nih.gov For this compound, these computational tools can accelerate the discovery of new reactions, predict properties, and optimize synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to aromatic amines, could be developed for a library of this compound analogs. nih.govoup.com Such models use molecular descriptors to correlate a compound's structure with its chemical reactivity or physical properties, enabling the in silico screening of potential new molecules. acs.org

Furthermore, machine learning algorithms like random forests or neural networks can be trained on existing reaction data to predict the outcomes of unknown reactions. cmu.eduyoutube.com By representing molecules as numerical fingerprints, an ML model could predict the yield of a specific synthetic step or identify the optimal catalyst and reaction conditions, thereby minimizing the number of required experiments. chemrxiv.org This data-driven approach is particularly valuable for exploring the reactivity of the nitro group and the secondary amine under various conditions. researchgate.net

Computational TechniqueApplication to this compoundPredicted Outcome
QSAR Modeling Correlate structural features of analogs with their reactivity (e.g., pKa of the amine, reduction potential of the nitro group).Prediction of chemical properties for untested analogs. nih.govacs.org
Machine Learning (Random Forest) Predict the outcome (e.g., yield) of synthetic reactions based on reactants, reagents, and conditions.Optimization of synthesis, identification of promising reaction pathways. cmu.edu
Density Functional Theory (DFT) Calculate electronic properties, reaction energy profiles, and potential intermediate structures.Mechanistic insights into transformations, rational catalyst design. youtube.com
Molecular Fingerprinting Convert the molecular structure into a numerical format for use in ML models.Enable large-scale data analysis and pattern recognition for reactivity prediction. chemrxiv.org

Exploration of this compound in Materials Science

The unique combination of a rigid cyclobutane (B1203170) core and a functionalizable nitrophenyl group makes this compound an intriguing building block for novel materials. lifechemicals.com While its direct application is unexplored, its structural motifs suggest several promising research directions.

The nitrophenyl group can be readily reduced to an amine, providing a reactive handle for polymerization. This diamine precursor could be incorporated into high-performance polymers like polyamides or polyimides. The inclusion of the bulky and rigid cyclobutane unit could impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified mechanical strength. nih.govnbinno.com

Additionally, the nitrophenylene moiety itself has been investigated for use in photodegradable polymers. researchgate.net Future research could explore the synthesis of polymers where the this compound scaffold is part of the polymer backbone, potentially leading to materials that degrade under specific light conditions, which is desirable for applications in photoresists or temporary biomaterials. The inherent strain and unique conformational preferences of the cyclobutane ring could also be leveraged in the design of stress-responsive polymers or mechanophores. lifechemicals.com

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

To fully optimize the synthesis and transformations of this compound, advanced analytical techniques that provide real-time, in-situ data are essential. These methods offer a significant advantage over traditional, offline techniques like thin-layer chromatography (TLC) by providing detailed kinetic and mechanistic information. waters.comrsc.org

In-situ spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR), can monitor the concentration of reactants, intermediates, and products in real-time. mt.com This allows for precise determination of reaction endpoints, identification of transient intermediates, and rapid optimization of process parameters like temperature and reagent addition rates. ou.edu Similarly, advanced Nuclear Magnetic Resonance (NMR) techniques, such as compressed sensing NMR, can be used to study complex reaction kinetics in situ without sacrificing structural information. rsc.org

For rapid analysis with minimal sample preparation, ambient ionization mass spectrometry techniques like the Atmospheric Solids Analysis Probe (ASAP) are highly effective. waters.com This method can provide structural information about the components of a reaction mixture in under a minute, dramatically accelerating the synthetic workflow. waters.com

Analytical TechniqueInformation GainedImpact on Research
In-situ FTIR (ReactIR) Real-time concentration profiles of key reaction species. mt.comPrecise kinetic analysis, endpoint determination, intermediate identification.
In-situ NMR Quantitative temporal data with full structural information. rsc.orgDetailed mechanistic studies, identification of all species in complex mixtures.
Ambient Ionization MS (ASAP) Rapid mass analysis of reaction mixtures without workup. waters.comHigh-throughput screening of reaction conditions, rapid product confirmation.
Hyphenated Techniques (LC-MS/GC-MS) Separation and identification of products and impurities.Purity assessment, byproduct identification, and characterization.

Design and Synthesis of this compound Analogs for Specific Chemical Applications

The core structure of this compound serves as a versatile scaffold that can be systematically modified to create a library of analogs with tailored properties. rsc.orgnih.gov The design of these analogs can be guided by computational methods to target specific chemical or physical characteristics.

Future synthetic efforts could focus on several key modifications:

Aromatic Ring Substitution: The position of the nitro group could be moved (e.g., to the ortho or meta positions), or additional substituents could be introduced on the phenyl ring to modulate the electronic properties and reactivity of the molecule.

Linker Modification: The two-carbon ethyl linker could be shortened, lengthened, or replaced with a more rigid or flexible unit to alter the spatial relationship between the aromatic ring and the cyclobutane moiety. acs.org

Cycloalkane Variation: The cyclobutane ring could be replaced with other cycloalkanes (cyclopentane, cyclohexane) or functionalized with substituents to fine-tune steric properties and conformational preferences.

Amine Derivatization: The secondary amine provides a clear point for further functionalization, such as N-alkylation or N-acylation, to create a diverse range of derivatives.

These analogs could serve as valuable intermediates in medicinal chemistry, as the substituted phenethylamine (B48288) framework is a well-known pharmacophore. wikipedia.org Alternatively, they could be designed as precursors for functional materials, where tuning the electronic and steric properties of the monomer leads to polymers with specific optical, thermal, or mechanical properties. osti.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.